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molecular formula C12H7NO2 B1330055 benzo[e]isatin CAS No. 5588-87-4

benzo[e]isatin

Cat. No. B1330055
M. Wt: 197.19 g/mol
InChI Key: RVZFBDVLNFODOM-UHFFFAOYSA-N
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Patent
US07491718B2

Procedure details

A mixture of 2-naphthylamine (8.0 g, 56 mmol) in glacial acetic acid (500 mL) was treated with diethyl ketomalonate (9.2 mL, 62 mmol), heated to 120° C. for 4 hours, and concentrated. The concentrate was suspended in a solution of KOH (36.8 g, 690 mmol) in water (736 mL) and stirred overnight with a stream of air blowing into the solution. The resulting mixture was filtered and the filtrate was adjusted to approximately pH 3 with concentrated HCl. The resulting suspension was cooled to 0° C. and filtered. The filter cake was dried under vacuum to provide the desired product (8.76 g, 79%). MS (DCI) m/e 198 (M+H)+, 215 (M+NH4)+.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
36.8 g
Type
reactant
Reaction Step Three
Name
Quantity
736 mL
Type
solvent
Reaction Step Four
Yield
79%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[NH2:11].[O:12]=[C:13](C(OCC)=O)[C:14](OCC)=[O:15].[OH-].[K+]>C(O)(=O)C.O>[C:14]1(=[O:15])[C:1]2[C:10]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[CH:4]=[CH:3][C:2]=2[NH:11][C:13]1=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)N
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
9.2 mL
Type
reactant
Smiles
O=C(C(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
36.8 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
736 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred overnight with a stream of air
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filter cake was dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(C(NC=2C=CC3=C(C12)C=CC=C3)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.76 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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